4-Amino-3-fluorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

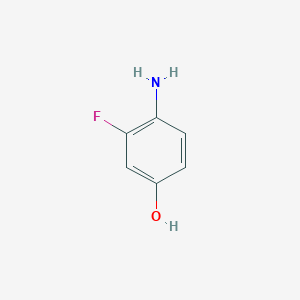

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPLTKHJEAFOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192950 | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-95-1 | |

| Record name | 4-Amino-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-3-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Physicochemical Properties of 4-Amino-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-fluorophenol is a crucial chemical intermediate, distinguished by its unique fluorinated structure. This document provides an in-depth analysis of its physicochemical properties, supported by experimental protocols and its significant applications, particularly in pharmaceutical synthesis. The strategic placement of the fluorine atom enhances lipophilicity and metabolic stability in derivative molecules, making it a valuable building block in drug discovery and development.[1][2] This guide serves as a technical resource, consolidating essential data to facilitate further research and application.

Chemical Identity and Structure

This compound, with the CAS number 399-95-1, is an aromatic organic compound.[3][4][5] Its structure incorporates an amine group (-NH2), a hydroxyl group (-OH), and a fluorine atom (-F) on a benzene ring, which makes it highly reactive and adaptable for various synthetic pathways.[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are critical for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | [3][4][6] |

| Molecular Weight | 127.12 g/mol | [3][6][7] |

| Appearance | Cream to brown powder/crystal | [3][4] |

| Melting Point | 135-137°C | [3][5] |

| Boiling Point | 270.4 ± 25.0 °C (Predicted) | [3][5] |

| Density | 1.347 ± 0.06 g/cm³ (Predicted) | [3][5] |

| Flash Point | 113.1°C | [3] |

| Vapor Pressure | 0.00633 mmHg at 25°C | [3] |

Table 2: Solubility and Partitioning

| Property | Value | Source |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in Methanol, Benzene | [3][5] |

| pKa | 9.23 ± 0.18 (Predicted) | [3][5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are foundational for the verification and further study of this compound.

Determination of Melting Point

The melting point of an organic solid can be measured using a melting point apparatus.[8]

-

Apparatus: Vernier Melt Station or similar capillary melting point apparatus.[8]

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

-

Determination of Boiling Point

The boiling point of an organic liquid can be determined using simple distillation.[8]

-

Apparatus: Simple distillation setup including a round-bottom flask, condenser, thermometer, and collection flask.[8]

-

Procedure:

-

A sample of the compound is placed in the round-bottom flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.[8]

-

The liquid is heated, and the temperature is monitored.

-

The boiling point is the stable temperature at which the liquid actively boils and the vapor condenses.[8]

-

Determination of Solubility

-

Procedure:

-

A small, measured amount of this compound is added to a test tube containing a known volume of a solvent (e.g., water, methanol, benzene).

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all.

-

The process can be quantified by determining the mass of the solute that dissolves in a given volume of solvent to achieve a saturated solution.

-

Synthetic Pathways and Applications

This compound is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and agrochemical industries.[9][10]

General Synthetic Route

A common synthetic route involves the catalytic hydrogenation of a nitrophenol precursor.[6]

Caption: General synthesis of this compound.

Role in Drug Development

A primary application of this compound is as a key building block in the synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy. The fluorine atom in its structure can enhance lipophilicity, improve drug absorption, and increase metabolic stability.[1]

Caption: Role of this compound in Regorafenib synthesis.

Safety and Handling

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing cancer.[3][7] It is also toxic to aquatic life with long-lasting effects.[3][7] Appropriate personal protective equipment should be used, and it should be handled in a well-ventilated area.[7] For storage, it should be kept in a dark place under an inert atmosphere at room temperature.[3][5]

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound. The data and protocols presented herein are intended to support researchers and professionals in the fields of chemistry and drug development in their work with this important compound. Its unique structural features and reactivity profile ensure its continued relevance as a key intermediate in the synthesis of complex molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound CAS#: 399-95-1 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 399-95-1 [chemicalbook.com]

An In-depth Technical Guide to 4-Amino-3-fluorophenol: Structure, Isomers, and Synthesis

This technical guide provides a comprehensive overview of 4-amino-3-fluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The document details its structural formula, isomers, physicochemical properties, and common synthetic routes, tailored for researchers, scientists, and professionals in drug development.

Structural Formula and Isomers

This compound is an aromatic organic compound with the molecular formula C6H6FNO.[1] Its structure consists of a benzene ring substituted with an amino group (-NH2), a hydroxyl group (-OH), and a fluorine atom (-F). The IUPAC name for this compound is this compound.[2]

The specific arrangement of these functional groups on the benzene ring defines this compound. However, numerous constitutional isomers exist with the same molecular formula, differing in the substitution pattern of the amino, fluoro, and hydroxyl groups on the benzene ring.

Key Isomers of Aminofluorophenol:

-

Amino Group Position (relative to Hydroxyl Group): The amino group can be at position 2 (ortho), 3 (meta), or 4 (para) relative to the hydroxyl group.

-

Fluorine Atom Position: The fluorine atom can then be positioned at any of the remaining available carbons on the ring.

The following diagram illustrates the relationship between this compound and its other potential isomers based on the substitution pattern on the phenol core.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C6H6FNO | [1][2][3][4] |

| Molecular Weight | 127.12 g/mol | [1][2][3] |

| CAS Number | 399-95-1 | [1][2][3][4] |

| Appearance | Light yellow to brown powder/solid | [1][5] |

| Melting Point | 135-137 °C | [1][6] |

| Boiling Point (Predicted) | 270.4 ± 25.0 °C | [6] |

| Density (Predicted) | 1.347 ± 0.06 g/cm³ | [5][6] |

| pKa (Predicted) | 9.23 ± 0.18 | [1] |

| Solubility | Soluble in methanol | [1][6] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [6] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. A common and cost-effective method involves starting from 4-nitrophenol.[7] Another approach utilizes o-fluoronitrobenzene as the starting material.[7]

Synthesis from 4-Nitrophenol

This method involves a multi-step process including catalytic hydrogenation, sulfonation, fluorine substitution, and desulfonation.[7][8]

Experimental Protocol:

-

Catalytic Hydrogenation of 4-Nitrophenol:

-

4-nitrophenol is dissolved in a mixed solvent of water and ethanol.[7][9]

-

The reaction is carried out under hydrogen pressure (e.g., 0.2 MPa) at an elevated temperature (e.g., 70°C) in the presence of a nickel-based catalyst.[7][9]

-

After the reaction is complete, the catalyst is removed by filtration.[7][9]

-

The product, 4-aminophenol, is obtained by cooling crystallization.[7][9]

-

-

Sulfonation of 4-Aminophenol:

-

The synthesized 4-aminophenol is reacted with a sulfonating agent to produce 4-aminophenol-2-sulfonic acid.[1]

-

-

Fluorine Substitution:

-

Desulfonation and Extraction:

The following diagram illustrates the workflow for the synthesis of this compound from 4-nitrophenol.

Synthesis from 3-Fluoro-4-nitrophenol

An alternative synthesis route starts with 3-fluoro-4-nitrophenol.[8]

Experimental Protocol:

-

Hydrogenation of 3-Fluoro-4-nitrophenol:

-

A solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml) is prepared.[8]

-

10% palladium on carbon (6.0 g) is added as a catalyst.[8]

-

The mixture is stirred under a hydrogen atmosphere at room temperature for 4.5 hours.[8]

-

The catalyst is removed by filtration and washed with ethanol.[8]

-

The filtrate is concentrated under reduced pressure to yield this compound as a pale yellow solid (16.1 g, 100% yield).[8]

-

Applications

This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1][7] It is a crucial building block for the production of:

-

Regorafenib: An oral multi-kinase inhibitor used in the treatment of various cancers.[10]

-

Fluorinated Insecticides: Active ingredients in various pesticides.[7]

-

Herbicides: Specifically, phenoxymethyl acetate esters and benzopyrrole ketone herbicides.[7]

-

Antibacterial Agents and Dyes: Used in the synthesis of certain antibacterial compounds and hair dyes.[7]

Safety and Handling

This compound is classified as a hazardous substance.[2]

-

Hazards: Harmful if swallowed, may cause an allergic skin reaction, may cause cancer, and is toxic to aquatic life with long-lasting effects.[2]

-

Safety Precautions: Avoid exposure and obtain special instructions before use.[5] Avoid release to the environment.[5] In case of an accident or if you feel unwell, seek immediate medical advice.[5]

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. For further details on specific applications and safety protocols, consulting the relevant material safety data sheets (MSDS) and peer-reviewed literature is recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H6FNO | CID 2735919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 399-95-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. This compound CAS#: 399-95-1 [m.chemicalbook.com]

- 7. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 10. tdcommons.org [tdcommons.org]

Spectroscopic Profile of 4-Amino-3-fluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-fluorophenol (CAS No: 399-95-1). Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of key molecular data, predicted spectroscopic information, and comparative data from its structural analog, 4-aminophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules.

Core Molecular Data

| Property | Value | Source |

| Molecular Formula | C₆H₆FNO | PubChem[1] |

| Molecular Weight | 127.12 g/mol | PubChem[1] |

| Exact Mass | 127.043341977 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-Fluoro-4-aminophenol, 2-Fluoro-4-hydroxyaniline | PubChem[1] |

Spectroscopic Data Presentation

Mass Spectrometry (MS)

The primary ionization method for a polar molecule like this compound would be Electrospray Ionization (ESI), likely in positive ion mode, which would protonate the basic amino group.

| Ion | Calculated m/z |

| [M+H]⁺ | 128.0511 |

Note: The calculated m/z is based on the exact mass of this compound (127.04334 Da)[1] and the mass of a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established increments for substituents on a benzene ring. For comparison, experimental data for the closely related compound, 4-aminophenol, is also provided[2].

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.6 - 6.8 | Doublet of doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 |

| H-5 | 6.7 - 6.9 | Doublet | J(H,H) ≈ 8-9 |

| H-6 | 6.5 - 6.7 | Doublet of doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| -OH | 8.5 - 9.5 | Broad Singlet | - |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-OH) | 145 - 150 |

| C-2 | 110 - 115 (d, J(C,F) ≈ 15-20 Hz) |

| C-3 (C-F) | 150 - 155 (d, J(C,F) ≈ 230-250 Hz) |

| C-4 (C-NH₂) | 135 - 140 (d, J(C,F) ≈ 10-15 Hz) |

| C-5 | 118 - 122 |

| C-6 | 115 - 120 (d, J(C,F) ≈ 3-5 Hz) |

Table 3: Experimental NMR Data for 4-Aminophenol (in DMSO-d₆) [2]

| Spectrum | Chemical Shift (δ, ppm) |

| ¹H NMR | 8.37 (s, 1H, OH), 6.48-6.50 (d, J=10 Hz, 2H, Ar-H), 6.42-6.44 (d, J=10 Hz, 2H, Ar-H), 4.38 (s, 2H, NH₂) |

| ¹³C NMR | 168.09, 153.70, 131.82, 113.18 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, amino, and fluoroaromatic functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amino) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch (Aromatic) | 1250 - 1350 | Medium to Strong |

| C-F Stretch (Aromatic) | 1100 - 1300 | Strong |

| C-O Stretch (Phenolic) | 1180 - 1260 | Strong |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for phenols and anilines due to its ability to dissolve polar compounds and to observe exchangeable protons.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical spectral parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.

-

Assign the signals in the ¹³C NMR spectrum to the respective carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (for solid sample):

-

KBr Pellet Method:

-

Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio. The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H aromatic, C=C aromatic, C-N, C-F, C-O).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

-

A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation for positive ion mode ESI.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS). Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through an LC column.

-

Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural information.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of 4-Amino-3-fluorophenol from p-Nitrophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a synthetic pathway for producing 4-amino-3-fluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, p-nitrophenol. The synthesis involves a multi-step process encompassing reduction, sulfonation, fluorination, and desulfonation. This document outlines the experimental protocols for each key transformation and presents quantitative data in a structured format for clarity and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound from p-nitrophenol can be achieved through a four-step sequence. The initial step involves the reduction of the nitro group of p-nitrophenol to an amino group, yielding p-aminophenol. Subsequently, a sulfonic acid group is introduced at the ortho-position to the hydroxyl group through a sulfonation reaction. This serves to protect this position and direct the subsequent fluorination to the desired meta-position relative to the hydroxyl group. The key fluorination step is then carried out, followed by the removal of the sulfonic acid group (desulfonation) to yield the final product.

Caption: Overall synthetic workflow from p-nitrophenol to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of p-Aminophenol (Catalytic Hydrogenation)

This procedure outlines the reduction of p-nitrophenol to p-aminophenol via catalytic hydrogenation.[1][2]

Experimental Protocol:

-

To a suitable hydrogenation reactor, add p-nitrophenol and a mixed solvent of water and ethanol.

-

Add a nickel-based catalyst (e.g., Raney nickel).

-

Pressurize the reactor with hydrogen gas to 0.2-0.4 MPa.

-

Heat the reaction mixture to 70-85°C with vigorous stirring.

-

Maintain these conditions until the reaction is complete (monitoring by TLC or HPLC is recommended).

-

After completion, cool the reactor and carefully filter to remove the catalyst.

-

Cool the filtrate to induce crystallization of p-aminophenol.

-

Collect the crystals by filtration and dry under vacuum.

| Parameter | Value | Reference |

| Starting Material | p-Nitrophenol | [1][2] |

| Solvent | Water/Ethanol | [1][2] |

| Catalyst | Nickel-based | [1][2] |

| Hydrogen Pressure | 0.2 - 0.4 MPa | [1][2] |

| Temperature | 70 - 85 °C | [1][2] |

| Yield | Not explicitly stated |

Step 2: Synthesis of 4-Amino-2-sulfophenol (Sulfonation)

This step involves the sulfonation of p-aminophenol to direct the subsequent fluorination.[1][2]

Experimental Protocol:

-

In a reaction vessel, carefully add p-aminophenol to concentrated sulfuric acid.

-

Control the temperature of the reaction mixture between 12°C and 25°C.

-

Stir the mixture until the sulfonation is complete, resulting in the formation of 4-amino-2-sulfophenol.

| Parameter | Value | Reference |

| Starting Material | p-Aminophenol | [1][2] |

| Reagent | Concentrated Sulfuric Acid | [1][2] |

| Temperature | 12 - 25 °C | [1][2] |

| Yield | Not explicitly stated |

Step 3: Synthesis of 4-Amino-3-fluoro-2-sulfophenol (Fluorination)

This protocol describes the fluorination of the sulfonated intermediate. It is important to note that this procedure utilizes xenon difluoride, a specialized and highly reactive fluorinating agent.[1][2]

Experimental Protocol:

-

The 4-amino-2-sulfophenol from the previous step is subjected to fluorination.

-

The reaction is catalyzed by hydrogen fluoride.

-

Xenon difluoride (XeF₂) is added as the fluorinating agent.

-

The reaction is stirred until the formation of 4-amino-3-fluoro-2-sulfophenol is complete.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-2-sulfophenol | [1][2] |

| Fluorinating Agent | Xenon Difluoride (XeF₂) | [1][2] |

| Catalyst | Hydrogen Fluoride | [1][2] |

| Yield | Not explicitly stated |

Step 4: Synthesis of this compound (Desulfonation)

The final step is the removal of the sulfonic acid group to yield the target compound.[1][2]

Experimental Protocol:

-

The 4-amino-3-fluoro-2-sulfophenol is refluxed in dilute sulfuric acid.

-

The reaction is monitored until the desulfonation is complete.

-

The reaction mixture is then cooled and the pH is adjusted to between 6.5 and 10.5 to facilitate extraction.

-

The aqueous solution is extracted with a suitable organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Amino-3-fluoro-2-sulfophenol | [1][2] |

| Reagent | Dilute Sulfuric Acid | [1][2] |

| Condition | Reflux | [1][2] |

| Final pH for Extraction | 6.5 - 10.5 | [1][2] |

| Overall Yield (from p-aminophenol) | ~63% | [2] |

Alternative Final Step: Reduction of 3-Fluoro-4-nitrophenol

An alternative and high-yielding final step to produce this compound involves the reduction of 3-fluoro-4-nitrophenol. While the synthesis of 3-fluoro-4-nitrophenol from p-nitrophenol is not straightforward, should this intermediate be available, the following protocol is effective.

Caption: Alternative final step in the synthesis of this compound.

Experimental Protocol for the Reduction of 3-Fluoro-4-nitrophenol:

-

Dissolve 3-fluoro-4-nitrophenol (e.g., 20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml).[1]

-

To this solution, add 10% palladium on carbon (e.g., 6.0 g).[1]

-

Stir the mixture under a hydrogen atmosphere at room temperature for approximately 4.5 hours.[1]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture to remove the palladium on carbon catalyst.

-

Wash the catalyst with ethanol.

-

Concentrate the combined filtrate under reduced pressure to obtain this compound as a pale yellow solid.[1]

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-nitrophenol | [1] |

| Solvent | Ethanol/Tetrahydrofuran | [1] |

| Catalyst | 10% Palladium on Carbon | [1] |

| Reducing Agent | Hydrogen gas | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 4.5 hours | [1] |

| Yield | Up to 100% | [1] |

Data Summary

The following table summarizes the key quantitative data for the primary synthetic route.

| Step | Reaction | Key Reagents/Catalysts | Temperature (°C) | Pressure (MPa) | Reported Yield |

| 1 | Catalytic Hydrogenation | Ni catalyst, H₂ | 70 - 85 | 0.2 - 0.4 | Not Specified |

| 2 | Sulfonation | Conc. H₂SO₄ | 12 - 25 | Ambient | Not Specified |

| 3 | Fluorination | XeF₂, HF | Not Specified | Ambient | Not Specified |

| 4 | Desulfonation | Dilute H₂SO₄ | Reflux | Ambient | ~63% (overall from p-aminophenol)[2] |

Conclusion

The synthesis of this compound from p-nitrophenol is a multi-step process that requires careful control of reaction conditions. The pathway involving sulfonation, fluorination, and desulfonation of p-aminophenol is a documented route, although it employs a specialized fluorinating agent. The alternative final step of reducing 3-fluoro-4-nitrophenol is highly efficient, suggesting that if a viable route to this intermediate from p-nitrophenol can be established, it may offer a more practical approach. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals in the field to further develop and optimize the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide on the Pivotal Role of 4-Amino-3-fluorophenol in Regorafenib Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib, a multi-kinase inhibitor, is a crucial therapeutic agent in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1] Its complex molecular architecture necessitates a multi-step synthesis where the selection of key intermediates is paramount for efficiency and yield. This technical guide provides an in-depth exploration of the synthesis of Regorafenib, with a specific focus on the critical role of 4-Amino-3-fluorophenol as a key building block. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and biological mechanisms are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Regorafenib and the Significance of this compound

Regorafenib, systematically named 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, is an oral multi-kinase inhibitor that targets several kinases implicated in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[2] The fluorinated aromatic core of Regorafenib is crucial for its biological activity, and the strategic introduction of the fluorine atom is a key consideration in its synthesis.

This compound serves as a pivotal intermediate in a widely utilized and practical synthetic route to Regorafenib.[3] Its structure provides the necessary functionalities—an amino group and a hydroxyl group—correctly positioned on a fluorinated benzene ring, allowing for the sequential construction of the final drug molecule. The use of this intermediate simplifies the overall synthesis and contributes to achieving high purity and acceptable yields.[3]

Synthetic Pathways to Regorafenib via this compound

The synthesis of Regorafenib is a multi-step process that typically involves the preparation of two key intermediates, which are then coupled in the final step.[2] One of the most efficient routes utilizes this compound to construct the central diaryl ether moiety of Regorafenib.

A common synthetic strategy involves the following key transformations:

-

Synthesis of Intermediate I: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide: This is achieved through a nucleophilic aromatic substitution reaction between this compound and 4-chloro-N-methylpyridine-2-carboxamide.[2][4]

-

Synthesis of Intermediate II: 4-chloro-3-(trifluoromethyl)phenyl isocyanate: This intermediate is typically prepared from 4-chloro-3-(trifluoromethyl)aniline and a phosgene equivalent like triphosgene.[2]

-

Final Coupling Reaction: The two key intermediates are then reacted together to form the urea linkage, yielding Regorafenib.[2]

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a logical progression from starting materials to the final active pharmaceutical ingredient.

Caption: Synthetic workflow for Regorafenib.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps involved in the preparation of Regorafenib, starting from this compound.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. One common approach involves the reduction of 3-fluoro-4-nitrophenol.[5]

-

Reaction: Reduction of 3-fluoro-4-nitrophenol.

-

Reagents and Solvents: 3-fluoro-4-nitrophenol, Palladium on carbon (10% Pd/C), Ethanol, Tetrahydrofuran, Hydrogen gas.[5]

-

Procedure: To a solution of 3-fluoro-4-nitrophenol in a mixture of ethanol and tetrahydrofuran, 10% palladium on carbon is added. The mixture is then stirred under a hydrogen atmosphere at room temperature. After the reaction is complete, the catalyst is removed by filtration. The filtrate is concentrated under reduced pressure to yield this compound.[5]

Another reported method starts from p-nitrophenol, which undergoes catalytic hydrogenation, sulfonation, fluoro-substitution, and finally desulfonation to yield the target product.[5][6]

Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)

-

Reaction: Nucleophilic aromatic substitution.

-

Reagents and Solvents: this compound, 4-chloro-N-methylpyridine-2-carboxamide, Potassium tert-butoxide (KOtBu) or Sodium Hydroxide (NaOH), N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF).[2][4]

-

Procedure: A reaction vessel is charged with this compound and a suitable solvent like DMAc under a nitrogen atmosphere. A base such as potassium tert-butoxide or sodium hydroxide is added, and the mixture is stirred. 4-chloro-N-methylpyridine-2-carboxamide is then added, and the reaction mixture is heated. Upon completion, the reaction is quenched with water, and the product is isolated by filtration and purified.[2][4]

Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (Intermediate II)

-

Reaction: Phosgenation.

-

Reagents and Solvents: 4-chloro-3-(trifluoromethyl)aniline, Triphosgene, Triethylamine, Dichloromethane (DCM).[2]

-

Procedure: Triphosgene is dissolved in dichloromethane. A solution of 4-chloro-3-(trifluoromethyl)aniline in DCM is added dropwise, followed by the dropwise addition of a solution of triethylamine in DCM. The solvent is then removed by rotary evaporation to yield the isocyanate intermediate.[2]

Final Synthesis of Regorafenib

-

Reaction: Urea formation.

-

Reagents and Solvents: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, Dichloromethane (DCM), Diethyl ether.[2]

-

Procedure: To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane is added dropwise at 0 °C under an argon atmosphere.[2][7] The mixture is allowed to stir at room temperature, during which a solid precipitate forms. After several hours, the precipitate is collected by filtration, washed with diethyl ether, and dried to yield Regorafenib.[2][7]

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield of the final product. The following tables summarize the quantitative data reported for the key reactions.

Table 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| This compound | 4-chloro-N-methylpicolinamide | KOtBu | DMF | 120 °C | 6 h | 80 | - | [4] |

| This compound | 4-chloro-N-methylpicolinamide | NaOH | DMAc | 105 °C | 1 h | - | - | [2] |

Table 2: Final Synthesis of Regorafenib

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 0 °C to RT | 16 h | - | >99.5 | [2][8] |

| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 0 °C to RT | 16 h | - | 99.96 | [3] |

Mechanism of Action of Regorafenib: Signaling Pathways

Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases involved in critical cellular processes.[1] Its primary mechanisms of action include the inhibition of tumor angiogenesis, oncogenesis, and modulation of the tumor microenvironment.[9][10]

Key kinase targets of Regorafenib include:

The inhibition of these kinases disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation, induction of apoptosis, and inhibition of tumor neovascularization.[11][12]

Visualization of Regorafenib's Mechanism of Action

The following diagram illustrates the key signaling pathways targeted by Regorafenib.

Caption: Regorafenib's multi-kinase inhibition.

Conclusion

The synthesis of Regorafenib is a complex undertaking where the strategic use of key intermediates is crucial for an efficient and high-yielding process. This compound has been established as a vital building block in this synthesis, enabling the streamlined construction of the drug's core structure. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for chemists and researchers involved in the synthesis of Regorafenib and other complex pharmaceutical agents. A thorough understanding of both the synthetic pathways and the mechanism of action is essential for the continued development and optimization of cancer therapeutics.

References

- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 7. tandfonline.com [tandfonline.com]

- 8. WO2016005874A1 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Regorafenib - NCI [dctd.cancer.gov]

- 11. hematologyandoncology.net [hematologyandoncology.net]

- 12. What is Regorafenib used for? [synapse.patsnap.com]

Solubility Profile of 4-Amino-3-fluorophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-fluorophenol, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. The methodologies outlined herein are based on established principles of physical chemistry and are widely adopted in the pharmaceutical and chemical industries.

Introduction to the Solubility of this compound

This compound is a substituted aromatic compound with both an amino and a hydroxyl group, rendering it capable of acting as both a hydrogen bond donor and acceptor. Its solubility in organic solvents is a critical parameter for its use in synthesis, purification, and formulation. While qualitative descriptions such as "soluble in benzene" and "soluble in Methanol" are available, precise quantitative data is essential for process optimization and reproducibility.[1][2][3] This guide provides the necessary protocols to generate such data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. Researchers are encouraged to use the experimental protocols detailed in this guide to populate the following data table with their own findings. This will allow for a systematic comparison of solubility across different solvent systems and temperatures.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Benzene | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent. This method is considered the gold standard for obtaining accurate solubility data.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vortex mixer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials or flasks. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that influences its application in research and development. This guide provides a standardized experimental protocol to enable researchers to generate reliable and reproducible quantitative solubility data. The systematic collection of such data will facilitate a deeper understanding of the physicochemical properties of this important compound and aid in the design of more efficient synthetic and formulation processes.

References

4-Amino-3-fluorophenol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Amino-3-fluorophenol (CAS No: 399-95-1) has emerged as a critical structural motif and a versatile intermediate in the landscape of organic synthesis. Its unique trifunctional aromatic core, featuring an amino group, a hydroxyl group, and a fluorine atom, provides a powerful platform for the construction of complex molecules with significant applications in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of these functional groups allows for selective chemical transformations, making it a highly sought-after building block for introducing fluorine-containing moieties into target structures. The presence of fluorine, in particular, can profoundly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and data presented for practical use in a research and development setting.

Physicochemical and Spectroscopic Data

The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties. A summary of these properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 399-95-1 | [3] |

| Molecular Formula | C₆H₆FNO | [3] |

| Molecular Weight | 127.12 g/mol | [3] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| Melting Point | 135-137 °C | [3] |

| Purity | ≥95.0% - >98.0% (typical) | [4] |

| pKa (predicted) | 9.23 ± 0.18 | [3] |

| Solubility | Soluble in methanol | [3] |

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques. The following ¹H NMR data has been reported:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ¹H NMR (DMSO-d₆) | 8.78 | s | - | -OH | [5] |

| 6.59 | dd | 8.4, 10.4 | Ar-H | [5] | |

| 6.43 | m | - | Ar-H | [5] | |

| 6.34 | m | - | Ar-H | [5] | |

| 4.38 | m | - | -NH₂ | [5] |

Synthetic Pathways to this compound

Several synthetic routes to this compound have been developed, often starting from readily available precursors. The choice of a particular method may depend on factors such as cost, scale, and available equipment.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound from common starting materials.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols for Synthesis

Protocol 1: Synthesis from 3-Fluoro-4-nitrophenol

This method involves the catalytic hydrogenation of 3-fluoro-4-nitrophenol to yield the desired product.[5]

Materials:

-

3-Fluoro-4-nitrophenol (20 g)

-

10% Palladium on activated carbon (6.0 g)

-

Ethanol (200 ml)

-

Tetrahydrofuran (125 ml)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of 3-fluoro-4-nitrophenol (20 g) in a mixture of ethanol (200 ml) and tetrahydrofuran (125 ml), add 10% palladium on carbon (6.0 g).[5]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the catalyst.

-

Wash the catalyst with ethanol.[5]

-

Combine the filtrates and concentrate under reduced pressure to yield this compound (16.1 g, 100% yield) as a pale yellow solid.[5]

Protocol 2: Synthesis from p-Nitrophenol

This multi-step synthesis involves hydrogenation, sulfonation, fluorination, and desulfonation.[2][3][6]

Step 1: Catalytic Hydrogenation of p-Nitrophenol

-

Add p-nitrophenol to a mixed solution of water and ethanol in a pressure reactor.[2][6]

-

Pressurize the reactor with hydrogen gas to 0.2-0.4 MPa and heat to 70-85°C.[2][6]

-

After the reaction is complete, filter to remove the catalyst and obtain p-aminophenol upon cooling and crystallization.[2][6]

Step 2: Sulfonation, Fluorination, and Desulfonation

-

Perform a sulfonation reaction of the resulting p-aminophenol in concentrated sulfuric acid to yield 4-aminophenol-2-sulfonic acid.[3][6]

-

Introduce the fluorine atom at the 3-position via a fluorine substitution reaction.[3][6]

-

Carry out a desulfonation reaction, typically by refluxing in dilute sulfuric acid, to remove the sulfonic acid group.[3][6]

Role as a Building Block in Organic Synthesis

The strategic arrangement of the amino, hydroxyl, and fluoro groups on the aromatic ring makes this compound a versatile precursor for a wide range of chemical transformations.

Caption: Applications of this compound in various industries.

Applications in the Pharmaceutical Industry

This compound is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[7]

1. Synthesis of Regorafenib:

One of the most notable applications of this compound is as a key intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used for the treatment of various cancers.[1][7][8][9] A practical synthetic route to Regorafenib has been reported where this compound is a crucial component.[8][10]

Caption: Simplified pathway showing the role of this compound in Regorafenib synthesis.

2. Analgesics and Anti-inflammatory Drugs:

The compound serves as an intermediate in the development of analgesics and anti-inflammatory drugs, where its structure contributes to enhanced efficacy and improved safety profiles.[3][11]

Applications in the Agrochemical Industry

In the agrochemical sector, this compound is a precursor for the synthesis of fluorinated insecticides and herbicides.[3] The fluorine atom often increases the lipophilicity of the final product, which can improve its effectiveness.[3]

Applications in Dyes and Pigments

This compound is also utilized in the production of azo dyes.[3][11] These dyes are known for their vibrant colors and stability, finding use in the textile and food coloring industries.[3][11]

Key Synthetic Transformations and Protocols

The functional groups of this compound can be selectively modified to build more complex molecular architectures.

Protocol 3: Acylation of this compound (Hypothetical)

This protocol describes a general procedure for the acylation of the amino group, a common step in many synthetic sequences.

Materials:

-

This compound (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (1.2 eq)

-

Acetyl chloride (1.1 eq)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the stirred solution.

-

Slowly add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain N-(2-fluoro-4-hydroxyphenyl)acetamide.

Protocol 4: Synthesis of 4-Chloro-3-fluorophenol

This protocol demonstrates the conversion of this compound to another useful intermediate, 4-chloro-3-fluorophenol, via a Sandmeyer-type reaction followed by acylation, although the search results provide a method starting from o-fluoronitrobenzene which is then acylated. A more direct route from this compound would typically involve diazotization followed by reaction with a chloride source. The provided reference describes acylation as a subsequent step to produce 4-chloro-3-fluorophenol from this compound in N,N-dimethylformamide.[12]

Procedure (Conceptual based on reference):

-

In a suitable reaction vessel, dissolve this compound in N,N-dimethylformamide.[12]

-

React with an appropriate acylating agent to produce 4-chloro-3-fluorophenol.[12] Note: The specific acylating agent to achieve this transformation is not detailed in the provided search result and would likely involve a more complex series of steps than simple acylation, such as diazotization followed by chlorination.

Conclusion

This compound is a quintessential example of a versatile and high-value building block in modern organic synthesis. Its trifunctional nature provides a rich platform for chemical derivatization, enabling the efficient construction of complex and functionally diverse molecules. Its established role in the synthesis of critical pharmaceuticals like Regorafenib, alongside its applications in agrochemicals and dyes, underscores its industrial and academic importance. As the demand for sophisticated, fluorine-containing molecules continues to grow, the significance of this compound as a key synthetic intermediate is poised to expand further, driving innovation across the chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. CN105646245A - this compound and preparation method thereof - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. H26084.MD [thermofisher.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tdcommons.org [tdcommons.org]

- 10. researchgate.net [researchgate.net]

- 11. covethouse.eu [covethouse.eu]

- 12. Page loading... [wap.guidechem.com]

A Technical Guide to the Lipophilicity-Enhancing Effects of the Fluorine Substituent

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the complex role of fluorine in modulating molecular lipophilicity, a critical parameter in drug design and development. It covers the underlying physicochemical principles, presents quantitative data from comparative studies, and offers detailed protocols for the experimental determination of lipophilicity.

Introduction: Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental physicochemical property that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water or the distribution coefficient (LogD) at a specific pH.[1][2] This parameter governs a molecule's ability to permeate biological membranes, its distribution throughout the body, its potential for metabolic transformation, and its off-target toxicity.[3][4] According to Lipinski's "rule of five," a successful oral drug candidate generally should possess a LogP value not exceeding 5.[2] Therefore, precise control over lipophilicity is a cornerstone of modern medicinal chemistry.

The Duality of Fluorine's Influence on Lipophilicity

The introduction of fluorine into a molecule is a widely used strategy to modulate its properties.[5] However, its effect on lipophilicity is not straightforward and arises from a balance of competing factors stemming from fluorine's unique characteristics: its small size (van der Waals radius of 1.47 Å) and its extreme electronegativity (3.98 on the Pauling scale).[3]

The impact of fluorination is highly context-dependent, varying with the electronic environment and the position of the substituent (aliphatic vs. aromatic).[6][7][8]

-

Lipophilicity-Enhancing Effects : Fluorine substitution can increase the overall hydrophobic surface area of a molecule.[6][9] The replacement of a C-H bond with a stronger, more stable C-F bond can also shield adjacent parts of the molecule from polar interactions or block sites of metabolic oxidation, which indirectly favors partitioning into a lipophilic phase.[3][10]

-

Hydrophilicity-Enhancing Effects : Conversely, the intense electronegativity of fluorine can create a significant dipole moment in the C-F bond. This can increase the polarity of the molecule and its ability to interact with water, particularly when fluorine is positioned near a polarizable atom like sulfur.[6][9] In some cases, especially in aliphatic systems, this increased polarity can lead to a counterintuitive decrease in lipophilicity.[7]

The following diagram illustrates the opposing factors that determine the net effect of fluorination on a molecule's lipophilicity.

Quantitative Data Presentation

The precise impact of fluorination is best understood through empirical data. The following tables summarize quantitative LogP and LogD values for various compound series, illustrating the nuanced effects of fluorine substitution.

Table 1: Effect of Thioalkyl Fluorination on the Lipophilicity of 2-Substituted Pyridines

This table presents experimental LogD values at pH 7.4 for a series of 2-thioalkylpyridines, demonstrating how the degree and position of fluorination on the alkyl chain modulate lipophilicity.[6]

| Parent Compound | Fluorinated Analog | LogD (pH 7.4) of Parent | LogD (pH 7.4) of Analog | Change in LogD |

| 2-(methylthio)pyridine | 2-(difluoromethylthio)pyridine | 1.69 | 1.95 | +0.26 |

| 2-(methylthio)pyridine | 2-(trifluoromethylthio)pyridine | 1.69 | 2.13 | +0.44 |

| 2-(ethylsulfonyl)pyridine | 2-(2-fluoroethylsulfonyl)pyridine | -0.07 | -0.21 | -0.14 |

Data sourced from the Journal of Medicinal Chemistry.[6]

Table 2: General Hansch Hydrophobicity Parameters (π) for Aromatic Substituents

The Hansch parameter (π) quantifies the contribution of a substituent to the LogP of a parent molecule. A positive value indicates an increase in lipophilicity. Monofluorination on an aromatic ring generally results in a slight increase in lipophilicity.[8]

| Substituent (X) | Hansch π Value (πₓ = LogP(Ph-X) - LogP(Ph-H)) |

| -H | 0.00 |

| -F | +0.14 |

| -Cl | +0.71 |

| -Br | +0.86 |

| -CH₃ | +0.56 |

| -CF₃ | +0.88 |

Experimental Protocols for Lipophilicity Determination

Accurate measurement of LogP/LogD is crucial for validating computational models and guiding drug design. The following sections detail the "gold standard" shake-flask method and the widely used high-throughput RP-HPLC method.

The Shake-Flask Method (OECD 107)

The shake-flask method is the benchmark technique for directly measuring the partition coefficient.[1][11] It involves dissolving a compound in a biphasic system of n-octanol and an aqueous buffer, allowing the system to reach equilibrium, and then quantifying the compound's concentration in each phase.[12]

Detailed Methodology:

-

Preparation of Phases : Prepare the aqueous buffer (e.g., 0.01 M PBS, pH 7.4). Mix equal volumes of n-octanol and the buffer in a large separation funnel and shake for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[2][13]

-

Sample Preparation : Prepare a stock solution of the test compound, typically 10 mM in a solvent like DMSO.[2]

-

Partitioning : In a suitable vessel (e.g., glass vial), add a defined volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 500 µL each). Add a small volume of the compound stock solution (e.g., 1 µL of 10 mM stock).[12] The final concentration should be detectable in both phases and below the solubility limit in each.

-

Equilibration : Seal the vessel and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours). Afterwards, let the vessel stand undisturbed (e.g., overnight) to allow for complete phase separation.[12][14]

-

Phase Separation and Sampling : Centrifuge the vessel to sharpen the phase boundary and pellet any precipitate.[12] Carefully withdraw a precise aliquot from the center of each phase, avoiding the interface.

-

Quantification : Determine the concentration of the compound in each aliquot using an appropriate analytical technique such as HPLC-UV, LC-MS, or, for fluorinated compounds, ¹⁹F NMR.[6][11]

-

Calculation : The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[13]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a rapid, automated, and less labor-intensive indirect method for estimating lipophilicity.[4][15] It relies on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.

Detailed Methodology:

-

System Setup : Use a standard RP-HPLC system with a C18 or C8 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[1][11]

-

Calibration :

-

Select a set of 5-7 reference compounds with well-established LogP values that span the expected range of the test compound.

-

Inject each reference compound individually onto the HPLC system under isocratic conditions (a constant mobile phase composition).

-

Record the retention time (t_R) for each compound and the dead time (t_0), which is the retention time of an unretained compound.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0 .[11]

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values. A linear regression will yield a standard equation: LogP = a * log(k) + b .[4]

-

-

Sample Analysis :

-

Inject the test compound using the exact same chromatographic conditions as the standards.

-

Measure its retention time (t_R) and calculate its capacity factor (k).

-

-

LogP Determination : Substitute the calculated log(k) value of the test compound into the standard equation derived from the calibration curve to determine its LogP value.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. LogP / LogD shake-flask method [protocols.io]

- 3. tandfonline.com [tandfonline.com]

- 4. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. researchgate.net [researchgate.net]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to 4-Amino-3-fluorophenol: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-fluorophenol is a key fluorinated building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing an amine, a hydroxyl group, and a fluorine atom on an aromatic ring, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a subject of considerable interest in drug development.[1][2]

This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, detailed experimental protocols for its use, and its role in the development of targeted cancer therapies through the inhibition of critical signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and development and bulk manufacturing needs. Purity levels typically range from 96% to over 99%, with the compound being offered in quantities from milligrams to kilograms.

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥97% | 1g, 5g, 10g, 25g, 100g, 500g |

| Thermo Fisher Scientific | ≥96%, 98% | 250mg, 1g, 5g |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g, 25g |

| Alachem | ≥98% | Inquire for quantities |

| Ruifu Chemical | >99.0% (HPLC) | Inquire for quantities |

| Oakwood Chemical | Not specified | Inquire for quantities |

| BLD Pharm | Not specified | Inquire for quantities |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 399-95-1 | [3][4] |

| Molecular Formula | C₆H₆FNO | [3][4] |

| Molecular Weight | 127.12 g/mol | [3][4] |

| Appearance | Light yellow to brown crystalline powder | TCI, Ruifu Chemical |

| Melting Point | 135-144 °C | [4], Thermo Fisher Scientific |

| Boiling Point | 270.4 ± 25.0 °C (Predicted) | [4][5] |

| Solubility | Soluble in methanol, benzene; insoluble in water. | [5][6][7] |

| pKa | 9.23 ± 0.18 (Predicted) | [4][5] |

Spectroscopic Data:

While comprehensive, directly comparable spectroscopic data from all suppliers is not always available, the following provides key analytical data points:

| Technique | Data |

| ¹H-NMR (DMSO-d₆) | δ (ppm): 8.78 (1H, s), 6.59 (1H, dd, J=8.4, 10.4 Hz), 6.43 (1H, m), 6.34 (1H, m), 4.38 (2H, m) |

| ¹³C-NMR | Data for the structurally similar 4-aminophenol (in DMSO): δ 168.09, 153.70, 131.82, 113.18.[8] |

| Infrared (IR) Spectroscopy | Key stretches are expected for O-H, N-H, C-F, and aromatic C-C bonds. |

| Mass Spectrometry (MS) | Exact Mass: 127.043341977 Da.[3] |

Application in the Synthesis of Regorafenib: An Experimental Protocol

A primary application of this compound is as a crucial intermediate in the synthesis of Regorafenib, an oral multi-kinase inhibitor used in the treatment of various cancers.[1][9][10] The following is a representative experimental protocol for the synthesis of a key Regorafenib intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, followed by the final coupling step.

Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

This procedure involves a nucleophilic aromatic substitution reaction.

Materials:

-

This compound

-

4-Chloro-N-methyl-2-pyridinecarboxamide

-

Potassium tert-butoxide

-

N,N-dimethylacetamide (DMAc)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

To a reaction flask containing N,N-dimethylacetamide (55 ml), add this compound (11 g, 0.0865 mol) and 4-Chloro-N-methyl-2-pyridinecarboxamide (8.85 g, 0.0519 mol) at room temperature (25-30°C) and stir for 15 minutes.[11]

-

Heat the reaction mixture to 110-115°C.[11]

-

Slowly add a solution of potassium tert-butoxide in tetrahydrofuran (60 ml, 0.06 mol) over a period of 3 to 4 hours.[11]

-

Distill off the solvent at the same temperature.[11]

-

Cool the reaction mass to 25-30°C and slowly add water (110 ml) over 15 minutes.[11]

-

Cool the reaction mixture to 0-5°C to precipitate the product.[11]

-

Filter the solid, wash with water, and dry to obtain 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Final Synthesis of Regorafenib

This step involves the formation of a urea linkage.

Materials:

-

4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

-

4-chloro-3-(trifluoromethyl)phenyl isocyanate

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane.[12]

-

At 0°C under an argon atmosphere, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise.[12]

-

Allow the mixture to warm to room temperature and stir for 16 hours, during which a brown solid will precipitate.[12]

-

Filter the precipitate and suspend it in diethyl ether.[12]

-

Stir for 2 hours, then filter to collect the solid.[12]

-

Wash the solid and dry to yield Regorafenib.[12]

Role in Targeting Cancer Signaling Pathways